Melting Point Superiority of the 4-Chlorophenyl Analog Over Other Halogen- and Phenyl-Substituted Triazolo[5,1-a]isoindoles
The para-chlorophenyl derivative exhibits the highest melting point among all 2-substituted phenyl triazolo[5,1-a]isoindoles reported in the patent, at 247–248°C [1]. This is 88–90°C higher than the para-methoxyphenyl analog, 53°C higher than the para-fluorophenyl analog, 26°C higher than the meta-chloro isomer, and 80°C higher than the ortho-chloro isomer [1]. The elevated melting point indicates stronger intermolecular forces in the crystal lattice, which typically correlates with superior crystallinity, ease of purification, and long-term solid-state stability—critical factors for reference standard qualification.
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 247–248°C |
| Comparator Or Baseline | 2-(p-methoxyphenyl): 157–158°C; 2-(p-fluorophenyl): 194–195°C; 2-(m-chlorophenyl): 221°C; 2-(o-chlorophenyl): 167–168°C; 2-phenyl: 159–160°C |
| Quantified Difference | Δ = +90°C vs. p-methoxy; +53°C vs. p-fluoro; +26°C vs. m-chloro; +80°C vs. o-chloro; +88°C vs. unsubstituted phenyl |
| Conditions | Melting points determined on purified crystalline solids synthesized via reaction of N-aminophthalimidine with the corresponding imidic acid ethyl ester hydrochloride, followed by cyclization (US 4,007,276, Table Examples 2–25) |
Why This Matters
A higher melting point simplifies purification and enhances batch-to-batch consistency, making this compound preferable for procurement as an analytical reference standard or for crystallography studies.
- [1] US Patent 4,007,276. Triazolo isoindole derivatives. Table at columns 10–11, Examples 4, 8, 19, 25, 6, 7. View Source
